

EMD-503982: A Comparative Analysis of its Factor Xa Selectivity Profile

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Compound of Interest

Compound Name: EMD-503982

Cat. No.: B15578787

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[City, State] – [Date] – In the competitive landscape of anticoagulant drug discovery, the selectivity of a Factor Xa (FXa) inhibitor is a critical determinant of its safety and efficacy. This guide provides a comprehensive comparison of the selectivity profile of **EMD-503982**, a potent and direct FXa inhibitor, against other established anticoagulants. The data presented herein, compiled from publicly available research, is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **EMD-503982**'s performance.

EMD-503982 is a non-peptide, orally active inhibitor of human FXa with a high affinity, as evidenced by a low K_i value. Its mechanism of action involves direct binding to the active site of FXa, thereby inhibiting the conversion of prothrombin to thrombin, a key step in the coagulation cascade. This targeted inhibition makes **EMD-503982** a subject of interest for therapeutic applications where anticoagulation is required.

Comparative Selectivity Profile

To ascertain the specificity of **EMD-503982**, its inhibitory activity against FXa is compared to its activity against other structurally related serine proteases, such as thrombin, trypsin, and plasmin. A highly selective FXa inhibitor will exhibit significantly greater potency against FXa than against these other proteases, minimizing off-target effects.

While specific quantitative data for the selectivity of **EMD-503982** against a broad panel of serine proteases is not readily available in the public domain, we can infer its comparative

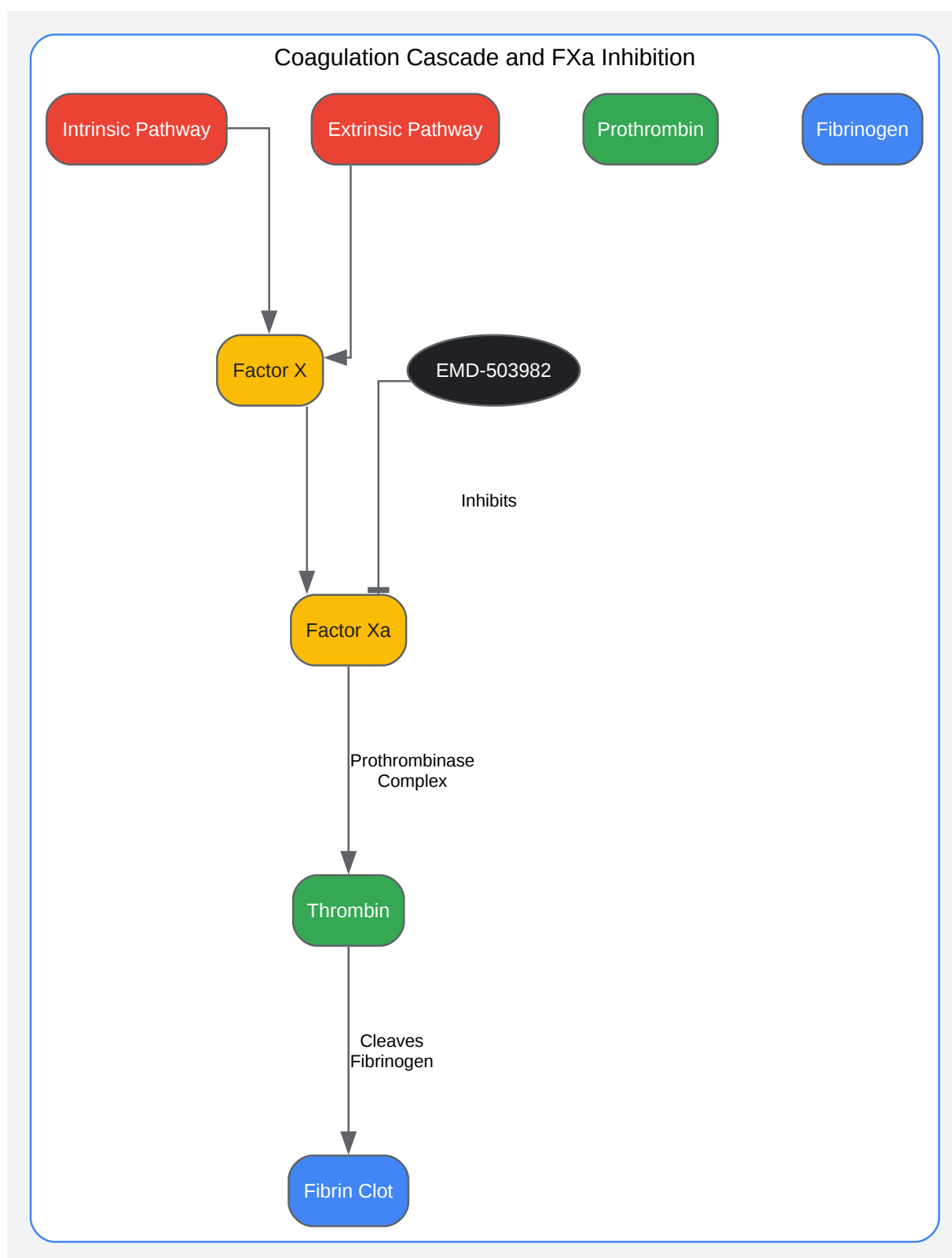
standing by examining the selectivity profiles of other well-characterized FXa inhibitors, rivaroxaban and apixaban. These established drugs have undergone extensive testing, providing a benchmark for evaluating novel inhibitors like **EMD-503982**.

Inhibitor	Target	Ki (nM)	Selectivity vs. Thrombin	Selectivity vs. Trypsin
EMD-503982	Factor Xa	0.29	Data not available	Data not available
Rivaroxaban	Factor Xa	0.7	>10,000-fold	>10,000-fold
Apixaban	Factor Xa	0.08	>30,000-fold	>1,000-fold

This table is intended for comparative purposes. The selectivity of **EMD-503982** is inferred to be high based on its potent FXa inhibition, though direct comparative values against other proteases are not publicly available.

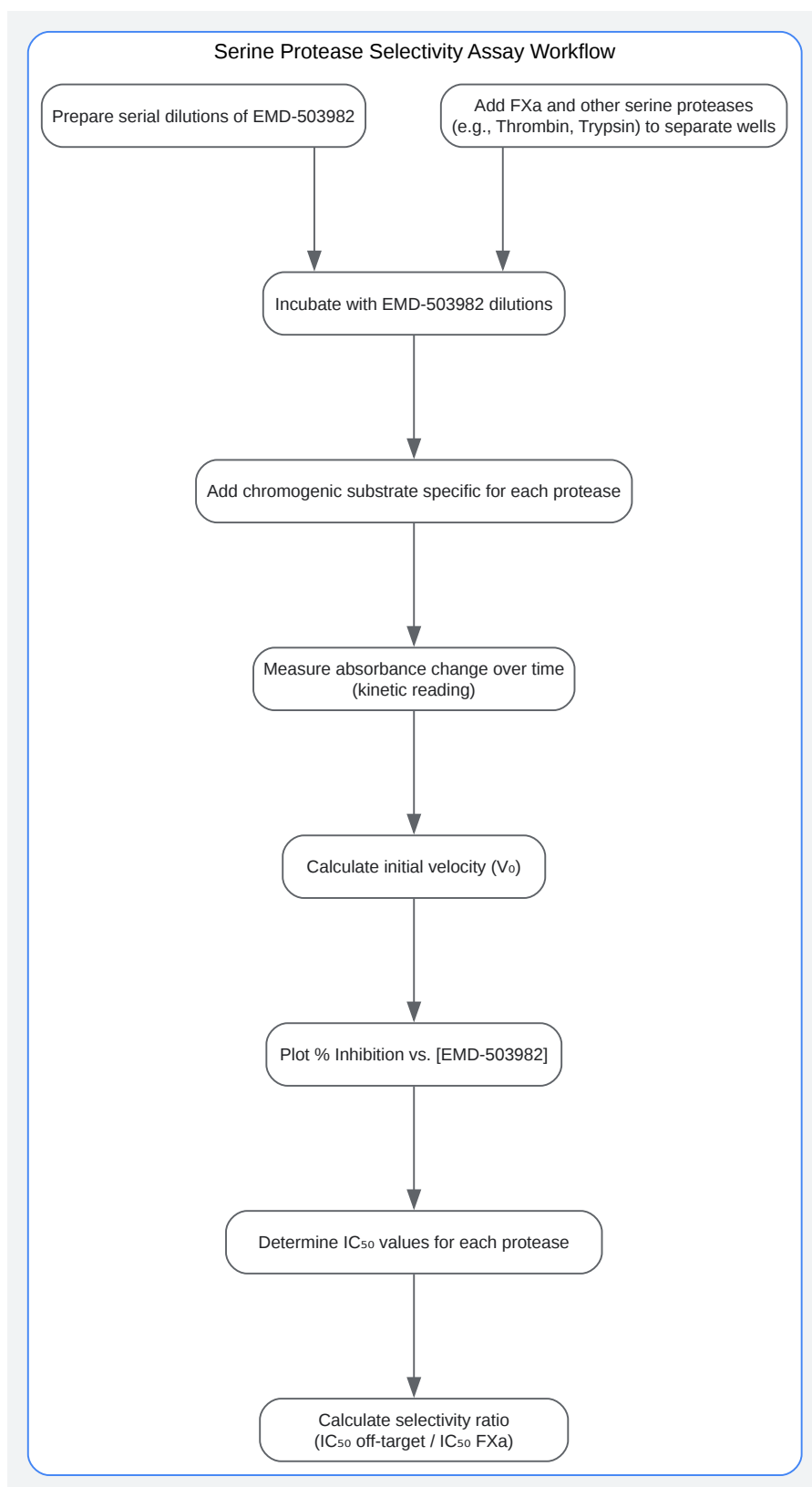
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the process of evaluating selectivity, the following diagrams have been generated.



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Coagulation cascade and the inhibitory action of **EMD-503982**.



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